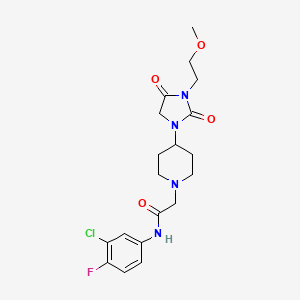
N-(3-chloro-4-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H24ClFN4O4 and its molecular weight is 426.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-fluorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide, often referred to as Compound A , is a synthetic chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name: this compound
- CAS Number: 694486-22-1
- Molecular Formula: C21H22ClFN4O2
- Molecular Weight: 448.94 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A chloro-fluorophenyl moiety.
- A piperidine ring substituted with a methoxyethyl group.
- An imidazolidinone scaffold contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of Compound A in cancer therapy. Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested:
- MCF-7 (breast carcinoma)
- SW480 (colon carcinoma)
- A549 (lung carcinoma)
-
Assays Conducted:
- MTT assay for cell viability.
- Flow cytometry for cell cycle analysis and apoptosis detection.
- Findings:
The proposed mechanism of action for Compound A involves:
- Inhibition of specific signaling pathways associated with tumor growth.
- Induction of oxidative stress leading to apoptosis.
- Modulation of protein interactions via binding to key cellular targets, potentially including E3 ligases involved in protein degradation .
Antimicrobial Activity
In addition to its anticancer properties, Compound A has shown promise as an antimicrobial agent. Preliminary studies indicate:
- Effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Potential antifungal activity against Candida albicans.
These properties suggest a broad-spectrum antimicrobial effect, warranting further investigation into its applications in infectious diseases .
Study 1: Antitumor Activity Evaluation
A study conducted on a derivative of Compound A evaluated its effectiveness against various tumor types. The results showed:
- Significant reduction in tumor size in xenograft models.
- Enhanced survival rates compared to control groups receiving standard chemotherapy treatments.
Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of Compound A:
- High bioavailability was observed following oral administration.
- The compound exhibited a favorable safety profile with minimal toxicity at therapeutic doses.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 694486-22-1 |
| Molecular Weight | 448.94 g/mol |
| Anticancer IC50 | Low micromolar range |
| Antimicrobial Activity | Effective against multiple strains |
| Safety Profile | Favorable at therapeutic doses |
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClFN4O4/c1-29-9-8-24-18(27)12-25(19(24)28)14-4-6-23(7-5-14)11-17(26)22-13-2-3-16(21)15(20)10-13/h2-3,10,14H,4-9,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQJMLLQSGNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














